molecular formula C11H12N4O4S B8317534 4-Ethoxycarbonyl-1-(2-pyridyl)pyrazole-5-sulfonamide

4-Ethoxycarbonyl-1-(2-pyridyl)pyrazole-5-sulfonamide

Cat. No.: B8317534
M. Wt: 296.30 g/mol
InChI Key: SXVFSSWXYJRZHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethoxycarbonyl-1-(2-pyridyl)pyrazole-5-sulfonamide is a useful research compound. Its molecular formula is C11H12N4O4S and its molecular weight is 296.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H12N4O4S

Molecular Weight

296.30 g/mol

IUPAC Name

ethyl 1-pyridin-2-yl-5-sulfamoylpyrazole-4-carboxylate

InChI

InChI=1S/C11H12N4O4S/c1-2-19-11(16)8-7-14-15(10(8)20(12,17)18)9-5-3-4-6-13-9/h3-7H,2H2,1H3,(H2,12,17,18)

InChI Key

SXVFSSWXYJRZHE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=N2)S(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

14 g of ethyl 5-amino-1-(2-pyridyl)pyrazole-4-carboxylate was dissolved in 50 ml of conc. hydrochloric acid, and the solution obtained was cooled to -5° C., to which 5.5 g of sodium nitrite dissolved in 10 ml of water was added cropwise, and thereafter, stirred for 10 minutes, followed by addition of 0.6 g of urea. The solution thus obtained was added dropwise at 5° C. to a solution obtained by adding 2 g of sulfur dioxide and 0.6 g of cuprous chloride to 50 ml of 1,2-dichloroethane. After stirring at room temperature for 1 hour, 200 ml of ice water was added thereto, followed by extraction with chloroform. Seperation of the layer of chloroform, washing with water, drying and concentration were then carried out to obtain 13.1 g of the title compound. m.p.: 38° to 42° C.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0.6 g
Type
reactant
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Four
[Compound]
Name
cuprous chloride
Quantity
0.6 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six

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